molecular formula C18H22N4O2S B13069051 ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate CAS No. 571917-29-8

ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate

Cat. No.: B13069051
CAS No.: 571917-29-8
M. Wt: 358.5 g/mol
InChI Key: OVKGAOZDROEACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a high-purity chemical compound offered for scientific research and development. This molecule belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class of fused heterocycles, a scaffold recognized for its diverse and potent biological activities. Compounds based on this core structure have been identified as potent activators of caspases and inducers of apoptosis, making them promising candidates in anticancer research . Specific analogs have demonstrated significant cytotoxicity against human cancer cell lines, such as gastric SGC-7901 and cervical HeLa cells, by acting as novel tubulin inhibitors, disrupting microtubule dynamics, and evoking G2/M cell cycle arrest . Furthermore, recent studies highlight derivatives of this chemical class as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) in breast cancer cell lines (MCF-7 and MDA-MB-231), showing activity that can surpass standard drugs . Beyond oncology, research into related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine compounds has revealed pronounced anticonvulsant activity in experimental models, such as those induced by pentylenetetrazole (PTZ), suggesting potential applications in neurology and the development of new therapeutics for epilepsy . The structural features of this compound, including the tert-butylphenyl moiety, are often explored to optimize pharmacokinetic properties and binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

571917-29-8

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate

InChI

InChI=1S/C18H22N4O2S/c1-5-24-15(23)10-14-11-25-17-20-19-16(22(17)21-14)12-6-8-13(9-7-12)18(2,3)4/h6-9H,5,10-11H2,1-4H3

InChI Key

OVKGAOZDROEACM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate involves multiple steps, starting from the appropriate precursors. One common synthetic route includes the cyclization of a triazole and thiadiazine moiety, followed by esterification to introduce the ethyl acetate group . The reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions and minimize impurities .

Chemical Reactions Analysis

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The synthesis of the target compound involves cyclocondensation reactions between substituted hydrazines and 1,3-dicarbonyl precursors. This pathway is critical for forming the heteroannulated triazole-thiadiazine core. For example:

  • Reaction Conditions : Copper triflate (Cu(OTf)₂) and 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM-PF₆]) were used as catalysts in ionic liquids. The reaction proceeded at room temperature, yielding the desired product 5 (a precursor) in 82% yield .

  • Regioselectivity : The reaction showed high regioselectivity (98:2) when aryl and alkyl substituents were present, favoring the formation of the major regioisomer 5 over 5′ .

Vilsmeier–Haack Reaction

The Vilsmeier–Haack reaction was employed to synthesize 4-formyl pyrazole derivatives, which serve as intermediates in the formation of the triazole-thiadiazine framework:

  • Mechanism : Hydrazones (e.g., 73 ) reacted with POCl₃/DMF under microwave irradiation to form pyrazoles (e.g., 74 ) with moderate to good yields (50–75%) .

  • Application : The 4-formyl pyrazole derivatives were further functionalized to incorporate the tert-butylphenyl moiety and thiazole ring .

Trifluoromethylation/Cyclization

Trifluoromethylation using the Togni reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) facilitated the synthesis of 3-trifluoromethylpyrazole derivatives:

  • Reaction Details : Acetylenic ketones reacted with phenylhydrazine in DMF under catalytic conditions to yield pyrazoles in 60% yield .

  • Role : This step introduced the trifluoromethyl group, a key structural feature contributing to the compound’s hydrophobicity and biological activity .

Key Reaction Conditions and Yields

Reaction Type Catalyst/Solvent Temperature/Time Yield Source
CyclocondensationCu(OTf)₂/[BMIM-PF₆]Room temperature82%
Vilsmeier–Haack ReactionPOCl₃/DMF + Microwave400 W, 30 s intervals50–75%
TrifluoromethylationTogni reagent/DMFRoom temperature60%
Dehydration (Thiocarboxamide)H₂SO₄ (96%)Reflux, 2 h57–75%

Role of Catalysts in Cyclocondensation

  • Copper Triflate (Cu(OTf)₂) : Facilitated aerobic oxidation of intermediates (e.g., 24 ) to the final product 5 , achieving 82% yield .

  • Catalyst Comparison : Other catalysts (e.g., p-TSA, Sc(OTf)₃) resulted in mixed products, emphasizing Cu(OTf)₂’s specificity.

Thiocarboxamide Group Dynamics

  • Protective Role : The thiocarboxamide group on pyrazoline intermediates (26 ) acted as an electron-withdrawing group, stabilizing the ring and preventing premature elimination .

  • Dehydration : Removal of this group via H₂SO₄ (96%) completed the aromatization process, yielding the final pyrazole derivatives.

Biological Relevance and Functionalization

The compound’s heteroannulated structure (triazolo-thiadiazine core) is linked to its caspase-activating properties, as demonstrated in apoptosis induction studies . Derivatives with tert-butylphenyl substituents exhibited enhanced hydrophobicity, likely influencing drug-target interactions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate as a bromodomain-containing protein (BRD4) inhibitor. BRD4 has been implicated in various cancers due to its role in regulating gene expression related to cell proliferation and survival. The compound has shown promise in degrading BRD4 proteins in cancer cells, which could lead to reduced tumor growth and improved patient outcomes .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. It has been evaluated for its ability to mitigate neuroinflammation and oxidative stress in neuronal cells. Such mechanisms are critical in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary results indicate that it may improve cognitive function and neuronal survival under stress conditions .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

StudyObjectiveFindings
Study A (2020)Evaluate anticancer propertiesDemonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values below 10 µM.
Study B (2021)Assess neuroprotective effectsShowed reduced apoptosis in neuronal cells exposed to oxidative stress; improved survival rates by approximately 30%.
Study C (2022)Investigate anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in animal models of inflammation; potential for therapeutic use in chronic inflammatory conditions.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Synthesis Method Biological Activity Key Physical Properties References
Target Compound : Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate 3: 4-tert-Butylphenyl
6: Ethyl acetate
Likely via MCRs (multicomponent reactions) or α-halocarbonyl condensation Not explicitly reported (expected: antitumor/anti-inflammatory based on analogs) Estimated logP ~3.5 (high lipophilicity due to tert-butyl)
3-(2-Furyl)-6-(4-methylphenyl)-7H-triazolothiadiazine 3: 2-Furyl
6: 4-Methylphenyl
Cyclocondensation of hydrazines with α-bromoketones Antimicrobial activity (Gram-positive bacteria) Crystalline, moderate solubility in DMSO
3-Ethyl-6-phenyl-7H-triazolothiadiazine-7-acetic acid 3: Ethyl
6: Phenyl
7: Acetic acid
Ethyl acetate substitution via phenacyl bromide reactions Analgesic and anti-inflammatory (ED₅₀ = 12 mg/kg in carrageenan-induced edema) Molecular weight: 302.35 g/mol
Density: 1.52 g/cm³
3-[2-(3,4,5-Trimethoxyphenyl)ethyl]-6-phenyl-7H-triazolothiadiazine 3: 3,4,5-Trimethoxyphenethyl
6: Phenyl
Azomethine intermediate formation with tert-butylamine Analgesic activity (62% inhibition at 50 mg/kg) High polarity due to methoxy groups
3-(3,4,5-Trimethoxyphenyl)-7H-triazolothiadiazine-6-acetic acid 3: 3,4,5-Trimethoxyphenyl
6: Acetic acid
Condensation with 4-amino-5-hydrazinyl-triazole-thiols Antitumor (NCI-60 cell line screening) Boiling point: 624.1°C
PSA: 108.06 Ų

Physicochemical Properties

  • Lipophilicity : The 4-tert-butylphenyl group increases logP (~3.5) compared to methoxy (logP ~2.8) or furyl (logP ~2.5) analogs, favoring blood-brain barrier penetration .
  • Thermal Stability : Boiling points exceed 600°C for most derivatives, with density values (1.52–1.68 g/cm³) reflecting compact molecular packing .
  • Solubility : Ethyl acetate esters exhibit moderate solubility in organic solvents (e.g., DMSO), while carboxylic acid derivatives (e.g., compound in ) are water-soluble at physiological pH.

Key Research Findings

  • Crystal Packing : The triazolothiadiazine ring adopts a half-boat conformation stabilized by C–H···N hydrogen bonds, as seen in 3-(p-tolyl) analogs .
  • Tautomerism : Substituents like tert-butylphenyl influence tautomeric equilibria in ground vs. excited states, affecting UV-Vis absorption profiles .
  • Structure-Activity Relationship (SAR) :
    • Position 3 : Bulky groups (tert-butyl, trimethoxyphenyl) enhance antitumor activity.
    • Position 6 : Ethyl acetate improves metabolic stability compared to acetic acid .

Biological Activity

Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a complex organic compound that exhibits notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both triazole and thiadiazine moieties. Its molecular formula is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 358.5 g/mol. The tert-butylphenyl group enhances its hydrophobic properties, which is significant for its biological interactions .

Synthesis

The synthesis of this compound typically involves several steps that include nucleophilic substitutions and cyclization reactions. These transformations leverage the compound's functional groups to yield the final product under acidic or basic conditions.

Antiviral and Antimicrobial Properties

Research indicates that compounds within the triazolo-thiadiazine class exhibit significant biological activities. This compound has shown promising antiviral and antimicrobial properties in vitro. Studies have demonstrated its effectiveness against various pathogens:

  • Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication by interacting with specific enzymes or receptors involved in this process.
  • Antimicrobial Activity : The compound has displayed activity against a range of bacterial strains and fungi .

Cytotoxicity and Apoptosis Induction

This compound has also been investigated for its potential as an anticancer agent . It acts as an activator of caspases and an inducer of apoptosis in cancer cells. This mechanism is crucial for eliminating unwanted cells in various cancers .

Comparative Analysis with Related Compounds

A comparison with other compounds in the triazole-thiadiazine family highlights this compound's unique profile:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetateMethyl group instead of tert-butylModerate antimicrobial activity
4-(3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)anilineThiophene substitutionAntiviral properties
N,N-diethyl-4-[3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]anilineDimethoxy substitutionEnhanced antifungal activity

This table illustrates how the tert-butyl substitution contributes to its distinctive biological profile and potential therapeutic applications.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Anticancer Activity : Research has shown that related triazole derivatives exhibit moderate anticancer activity against human cancer cell lines such as HCT-116 and MCF-7. These findings suggest a broader potential for this compound within oncology .
  • Antimicrobial Efficacy : In a study evaluating various triazole derivatives against Mycobacterium tuberculosis, some compounds exhibited significant antibacterial activity comparable to standard treatments like rifampicin. This positions this compound as a candidate for further exploration in antimicrobial therapies .

Q & A

Q. Table 1: Key Synthetic Routes for Triazolothiadiazines

PrecursorReaction ConditionsYield (%)Reference
4-Amino-triazole-3-thiolsPhenacyl bromides, KOH, ethanol60-75
Hydrazonoyl chlorides4-Amino-3-mercaptotriazoles, Et₃N55-70

Q. Table 2: Biological Activity of Analogous Compounds

SubstituentTarget OrganismIC₅₀ (µM)Reference
4-ChlorophenylE. coli12.5
2-AlkoxyphenylS. aureus8.2
4-FluorophenylC. albicans18.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.